5-Acetamido-2,4,6-triiodoisophthaloyl dichloride
Overview
Description
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a chemical compound with the molecular formula C10H4Cl2I3NO3 and a molecular weight of 637.76 g/mol . It is known for its use as an intermediate in the production of ioxitalamic acid, which is utilized in medical imaging . The compound is characterized by its off-white solid appearance and its solubility in chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride typically involves the following steps :
Starting Material: The process begins with m-phthalic acid.
Nitration and Reduction: m-Phthalic acid undergoes nitration and reduction to produce 5-amino isophthalic acid.
Iodination: The 5-amino isophthalic acid is then subjected to an iodobenzene reaction to form 5-amino-2,4,6-triiodoisophthalic acid.
Acyl Chloride Formation: Solid carbonyl chloride is used as the acyl chloride agent, and an initiating agent is added. The acyl chloride reaction is conducted to produce 5-amino-2,4,6-triiodoisophthalic acid acyl chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.
Hydrolysis: It can undergo hydrolysis to form corresponding acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products Formed
Substitution Products: The major products formed from substitution reactions are amides and esters.
Hydrolysis Products: Hydrolysis results in the formation of 5-acetamido-2,4,6-triiodoisophthalic acid.
Scientific Research Applications
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride involves its interaction with specific molecular targets and pathways . As a precursor to ioxitalamic acid, it plays a crucial role in enhancing the contrast of images in medical diagnostics by binding to tissues and organs, thereby improving the visibility of internal structures .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4,6-triiodoisophthaloyl dichloride: This compound is similar in structure but lacks the acetamido group.
Ioxitalamic Acid: A direct derivative used in medical imaging.
Uniqueness
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of ioxitalamic acid . Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGDKPPAGGKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2I3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456430 | |
Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31122-75-5 | |
Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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